2-Benzyl-1-(3-bromo-4-hydroxy-5-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-1-(3-bromo-4-hydroxy-5-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-1-(3-bromo-4-hydroxy-5-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps. One common method includes the following steps:
Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the benzyl group: This step often involves a Friedel-Crafts alkylation reaction.
Hydroxylation and methoxylation: These functional groups can be introduced through selective oxidation and methylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-1-(3-bromo-4-hydroxy-5-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under suitable conditions.
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under nucleophilic substitution conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Benzyl-1-(3-bromo-4-hydroxy-5-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving its functional groups.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Benzyl-1-(3-bromo-4-hydroxy-5-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with biological molecules, while the bromo group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyl-1-(3-chloro-4-hydroxy-5-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 2-Benzyl-1-(3-fluoro-4-hydroxy-5-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Uniqueness
2-Benzyl-1-(3-bromo-4-hydroxy-5-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to the presence of the bromo group, which can participate in specific interactions not possible with other halogens. This can lead to distinct biological and chemical properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C25H18BrNO5 |
---|---|
Molecular Weight |
492.3 g/mol |
IUPAC Name |
2-benzyl-1-(3-bromo-4-hydroxy-5-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H18BrNO5/c1-31-19-12-15(11-17(26)23(19)29)21-20-22(28)16-9-5-6-10-18(16)32-24(20)25(30)27(21)13-14-7-3-2-4-8-14/h2-12,21,29H,13H2,1H3 |
InChI Key |
LSFCVBXVCGHBKI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2C3=C(C(=O)N2CC4=CC=CC=C4)OC5=CC=CC=C5C3=O)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.